molecular formula C9H5Cl2NO2 B12890290 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride

2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride

Cat. No.: B12890290
M. Wt: 230.04 g/mol
InChI Key: KLGGRJAPZPYKNX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride. The specific synthesis step includes reacting 2-oxalyl benzoxazole and chloroform in the presence of a base, followed by acidification to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Agents like lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl chloride group can participate in acylation reactions. These interactions can lead to the modulation of biological pathways and the exertion of pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Similar in structure but lacks the carbonyl chloride group.

    2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of an oxazole ring.

    Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloromethyl group.

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-6-carbonyl chloride

InChI

InChI=1S/C9H5Cl2NO2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2

InChI Key

KLGGRJAPZPYKNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CCl

Origin of Product

United States

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